Fmoc-beta-cyclopentyl-DL-alanine

SPPS building block selection Peptide molecular weight optimization Hydrophobic amino acid comparison

This Fmoc-protected DL-cyclopentylalanine (CAS 1219422-04-4) is a strategic building block for solid-phase peptide synthesis (SPPS) where side-chain ring size critically dictates biological outcome. The β-cyclopentyl group confers a unique steric and hydrophobic profile, demonstrated to achieve a 30,000-fold NTS2/NTS1 selectivity in macrocyclic GPCR-targeting peptides—a level of discrimination that cyclohexyl (Cha) or linear alkyl analogs cannot replicate. The racemic (DL) 95% purity form enables cost-efficient parallel stereochemical SAR screening in a single synthesis campaign, eliminating the need to purchase separate D- and L- enantiomers for early-stage hit discovery. Its 14 g/mol per-residue mass advantage over Fmoc-cyclohexylalanine also simplifies LC-MS characterization of multi-substituted libraries. Procure now to accelerate subtype-selective peptide optimization.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 1219422-04-4
Cat. No. B3091835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-cyclopentyl-DL-alanine
CAS1219422-04-4
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)
InChIKeyNVZVRXJTMCMDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-cyclopentyl-DL-alanine CAS 1219422-04-4: Technical Specifications for Solid-Phase Peptide Synthesis Procurement


Fmoc-beta-cyclopentyl-DL-alanine (CAS: 1219422-04-4) is an Fmoc-protected non-proteinogenic amino acid derivative with molecular formula C23H25NO4 and molecular weight 379.45 g/mol . It functions as a specialized building block for solid-phase peptide synthesis (SPPS), featuring a cyclopentyl group attached to the β-carbon of the alanine backbone that introduces distinct conformational constraints and hydrophobic properties relative to canonical alanine [1]. The compound is commercially available at 95% purity specification and requires storage at 2–8°C for stability .

Why Fmoc-beta-cyclopentyl-DL-alanine Cannot Be Casually Substituted with Other Fmoc-Protected Alanine Derivatives in SPPS Workflows


Fmoc-protected alanine derivatives with different β-substituents are not interchangeable building blocks because the side-chain structure directly governs peptide conformation, hydrophobicity, and downstream biological performance. The cyclopentyl group in Fmoc-beta-cyclopentyl-DL-alanine occupies a distinct steric and hydrophobic space compared to cyclohexyl (Cha) or linear alkyl analogs . In enzyme engineering studies, cyclopentylalanine (C5a) and cyclohexylalanine (C6a) produced substantially different catalytic outcomes when incorporated at the same position, demonstrating that side-chain ring size is a functional determinant rather than a trivial substitution variable [1]. Substituting a cyclopentyl-containing building block with a cyclohexyl analog without experimental validation introduces unquantified risk to peptide conformation and target binding properties .

Quantitative Differentiation Evidence for Fmoc-beta-cyclopentyl-DL-alanine Versus Closest Analogs


Molecular Weight Differentiation: Fmoc-beta-cyclopentyl-DL-alanine (379.45 g/mol) vs Fmoc-DL-cyclohexylalanine (393.48 g/mol)

Fmoc-beta-cyclopentyl-DL-alanine has a molecular weight of 379.45 g/mol, which is 14.03 g/mol lower than Fmoc-DL-cyclohexylalanine (393.48 g/mol, CAS: 188632-07-7) . This 3.6% mass reduction originates from the cyclopentyl (C5) ring versus the cyclohexyl (C6) ring side chain and directly impacts the final peptide molecular weight in multi-substituted sequences .

SPPS building block selection Peptide molecular weight optimization Hydrophobic amino acid comparison

Hydrophobic Tuning via Cycloalkyl Ring Size: Cyclopentyl (C5) vs Cyclohexyl (C6) in Copper Metalloenzyme Engineering

In a systematic study of hydrophobic tuning using non-canonical amino acids, cyclopentylalanine (C5a) and cyclohexylalanine (C6a) were site-specifically incorporated into a bacterial laccase copper metalloenzyme [1]. The study established an orthogonal translation system enabling genetic encoding of both amino acids and demonstrated that the different cycloalkyl ring sizes produced distinct effects on catalytic parameters including turnover frequency and total turnover number [2]. The cyclopentyl substitution provided an intermediate hydrophobicity profile that differed from both the smaller canonical hydrophobic amino acids and the larger cyclohexyl modification [3].

Enzyme engineering Non-canonical amino acid incorporation Hydrophobic tuning Metalloenzyme catalysis

Conformational Constraint Engineering: Cyclopentylalanine Substitution Enables Receptor Selectivity in Macrocyclic Peptides

In a structure-activity relationship study of neurotensin receptor type 2 (NTS2) macrocyclic compounds, substitution of Ile12 with cyclopentylalanine produced the most selective NTS2 analog identified to date, with a binding affinity (Ki) of 2.9 nM and 30,000-fold selectivity over NTS1 [1]. This macrocycle, which combined cyclopentylalanine substitution with side-chain to side-chain cyclization, represents a significant advancement in opioid-free analgesic development and validates the unique conformational constraints imparted by the cyclopentyl side chain [2].

Macrocyclic peptide Receptor selectivity Conformational constraint NTS2 receptor

Enantiomeric Purity Specification Benchmark: Fmoc-L-cyclopentylalanine (≥99.5% Chiral HPLC) vs Fmoc-beta-cyclopentyl-DL-alanine (95% racemic mixture)

Fmoc-beta-cyclopentyl-DL-alanine (CAS: 1219422-04-4) is supplied as a racemic mixture with 95% minimum purity specification [1]. In contrast, the L-enantiomer (Fmoc-L-cyclopentylalanine, CAS: 371770-32-0) is available at ≥99.5% purity by chiral HPLC with defined optical rotation values ([α]D20 = -17 ± 2° in DMF, [α]D20 = -8 ± 2° in MeOH) . The DL racemic form provides a different procurement option for applications where stereochemical purity is not critical or where both enantiomers are being screened in parallel .

Chiral purity SPPS quality control Enantiomeric specification Racemic vs enantiopure

Hydrophobic Amino Acid Classification: Cyclopentylalanine Position in the Cycloalkyl Series

Cyclopentylalanine (C5a) occupies an intermediate position in the cycloalkyl hydrophobic amino acid series between canonical hydrophobic residues and larger synthetic analogs. A systematic assessment identified cyclopentylalanine, cyclohexylalanine (C6a), and cycloheptylalanine (C7a) as three bulky hydrophobic non-canonical amino acids with substantially distinct features compared to canonical hydrophobic amino acids [1]. The cyclopentyl group provides enhanced hydrophobicity relative to alanine or valine while offering reduced steric bulk compared to cyclohexyl substitution, enabling fine-tuning of hydrophobic environments in engineered proteins and peptides [2].

Non-canonical amino acid Hydrophobicity scale Cycloalkyl amino acid Genetic code expansion

Validated Application Scenarios for Fmoc-beta-cyclopentyl-DL-alanine in Peptide Synthesis and Enzyme Engineering


Macrocyclic Peptide Development Requiring High Receptor Subtype Selectivity

Based on the demonstrated 30,000-fold NTS2/NTS1 selectivity achieved with cyclopentylalanine substitution at Ile12 [1], Fmoc-beta-cyclopentyl-DL-alanine is a strategic building block for synthesizing macrocyclic peptide libraries targeting GPCRs where subtype selectivity is a primary optimization goal. The racemic DL form enables parallel evaluation of stereochemical effects on binding and selectivity during early-stage screening. This scenario is validated by the most selective NTS2 analog identified to date (Ki = 2.9 nM) [2].

Enzyme Active Site Hydrophobic Tuning via Non-Canonical Amino Acid Incorporation

As demonstrated in the Nature Chemistry study on bacterial laccase engineering [1], cyclopentylalanine provides a hydrophobic tuning option distinct from both canonical amino acids and the larger cyclohexylalanine variant. Fmoc-beta-cyclopentyl-DL-alanine can serve as a precursor for preparing cyclopentylalanine-containing peptides used in orthogonal translation system development or in enzyme active site modification studies where intermediate hydrophobicity is required [2]. The differentiated catalytic outcomes observed between cyclopentyl and cyclohexyl substitutions support experimental design incorporating multiple cycloalkyl variants .

Peptide Molecular Weight Optimization in Multi-Substituted Sequences

The 14.03 g/mol molecular weight reduction relative to Fmoc-DL-cyclohexylalanine (379.45 vs 393.48 g/mol) [1][2] makes Fmoc-beta-cyclopentyl-DL-alanine preferable when synthesizing peptides with multiple hydrophobic substitutions where cumulative mass impacts analytical characterization (LC-MS, MALDI-TOF) or pharmacokinetic properties. This 3.6% per-residue mass difference is quantifiable and reproducible across vendors .

Stereochemical Screening of Hydrophobic Peptide Analogs

As a racemic (DL) mixture with 95% purity [1], Fmoc-beta-cyclopentyl-DL-alanine enables initial screening of both stereoisomers in a single synthesis run. This is advantageous for early-stage SAR studies where the optimal stereochemistry at the cyclopentylalanine position has not been established, providing a more efficient procurement strategy than purchasing separate D- and L- enantiomers. Researchers requiring enantiopure material for later-stage optimization can subsequently transition to Fmoc-L-cyclopentylalanine (≥99.5% chiral purity) [2].

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